molecular formula C11H12N2O2S B1147631 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea CAS No. 132880-11-6

1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea

Cat. No.: B1147631
CAS No.: 132880-11-6
M. Wt: 236.29018
InChI Key:
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Description

1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea is a compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea typically involves the reaction of hydroxylamine with trimethylsilyl isocyanate in the presence of dioxane. The reaction is heated to yield the desired product . Another method involves the reaction of hydroxylamine with potassium fluorate and hydrochloric acid aqueous solution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea involves the inhibition of 5-lipoxygenase, an enzyme responsible for the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in conditions such as asthma. By inhibiting this enzyme, the compound reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea is unique due to its specific combination of a benzothiophene moiety and a hydroxyurea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-(1-benzothiophen-2-yl)ethyl]-3-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(12-11(14)13-15)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNIMHXRPVLZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927854
Record name N'-[1-(1-Benzothiophen-2-yl)ethyl]-N-hydroxycarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132880-11-6
Record name N'-[1-(1-Benzothiophen-2-yl)ethyl]-N-hydroxycarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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